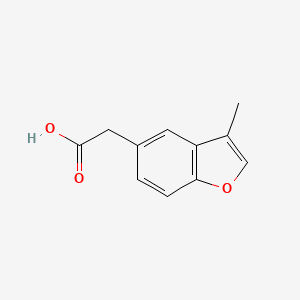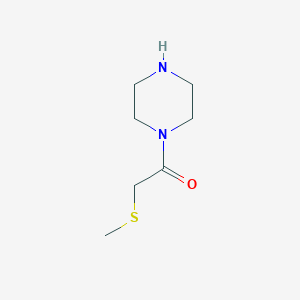
3-(2-Bromo-4-hydroxy-5-methoxyphenyl)acrylaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-bromo-4-hydroxy-5-methoxyphenyl)prop-2-enal is an organic compound characterized by the presence of a bromine atom, a hydroxyl group, and a methoxy group attached to a phenyl ring, along with a propenal side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromo-4-hydroxy-5-methoxyphenyl)prop-2-enal can be achieved through several methods. One common approach involves the bromination of 4-hydroxy-5-methoxybenzaldehyde, followed by a Claisen-Schmidt condensation reaction with an appropriate aldehyde. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-bromo-4-hydroxy-5-methoxyphenyl)prop-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 3-(2-bromo-4-hydroxy-5-methoxyphenyl)propanoic acid.
Reduction: 3-(2-bromo-4-hydroxy-5-methoxyphenyl)propan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(2-bromo-4-hydroxy-5-methoxyphenyl)prop-2-enal has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a lead compound in drug discovery and development.
Mecanismo De Acción
The mechanism of action of 3-(2-bromo-4-hydroxy-5-methoxyphenyl)prop-2-enal involves its interaction with various molecular targets. The presence of the bromine atom and the hydroxyl group allows it to form hydrogen bonds and halogen bonds with biological macromolecules, potentially inhibiting their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through different pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-bromo-4-hydroxyphenyl)prop-2-enal
- 3-(4-hydroxy-5-methoxyphenyl)prop-2-enal
- 3-(2-bromo-5-methoxyphenyl)prop-2-enal
Uniqueness
3-(2-bromo-4-hydroxy-5-methoxyphenyl)prop-2-enal is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. The combination of the bromine atom, hydroxyl group, and methoxy group on the phenyl ring, along with the propenal side chain, makes it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C10H9BrO3 |
|---|---|
Peso molecular |
257.08 g/mol |
Nombre IUPAC |
(E)-3-(2-bromo-4-hydroxy-5-methoxyphenyl)prop-2-enal |
InChI |
InChI=1S/C10H9BrO3/c1-14-10-5-7(3-2-4-12)8(11)6-9(10)13/h2-6,13H,1H3/b3-2+ |
Clave InChI |
ANXDFUXMYNFFJQ-NSCUHMNNSA-N |
SMILES isomérico |
COC1=C(C=C(C(=C1)/C=C/C=O)Br)O |
SMILES canónico |
COC1=C(C=C(C(=C1)C=CC=O)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[2-(4-Fluorophenyl)ethyl]pyrrolidine](/img/structure/B13557606.png)

![3-(7-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione](/img/structure/B13557629.png)






![Methyl9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylatehydrochloride](/img/structure/B13557670.png)
